Glimepiride

Beschreibung

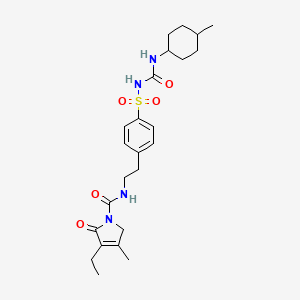

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGIZIANZCJQQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040675, DTXSID20861130 | |

| Record name | Glimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glimepiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>73.6 [ug/mL] (The mean of the results at pH 7.4), Partly miscible, 3.84e-02 g/L | |

| Record name | SID49648856 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Glimepiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00222 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glimepiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

261361-60-8, 93479-97-1, 684286-46-2 | |

| Record name | 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261361-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glimepiride [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093479971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glimepiride, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0684286462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glimepiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00222 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glimepiride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glimepiride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLIMEPIRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KY687524K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLIMEPIRIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24T6XIR2MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glimepiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 °C | |

| Record name | Glimepiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00222 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glimepiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Hoechst’s Original Synthesis Route

The foundational synthesis route, patented by Hoechst (U.S. Pat. No. 4,379,785), involves a four-step sequence starting with 3-ethyl-4-methyl-3-pyrrolidine-2-one (II) and 2-phenylethyl isocyanate. Condensation forms [2-(3-ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl]benzene (III), which undergoes sulfonation with chlorosulfonic acid to yield 4-[2-(3-ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl]benzenesulfonamide (IV). This intermediate reacts with trans-4-methylcyclohexyl isocyanate (VIII), synthesized from trans-4-methylcyclohexylamine HCl (VII) and phosgene, to produce crude this compound. Early methods faced challenges with positional sulfonation impurities (ortho:meta ratios of 1:1.2) and residual trans-4-methylcyclohexylamine HCl (>2.5%), necessitating iterative recrystallization.

Optimized Industrial Synthesis

Modern processes refine intermediate purity through solvent partitioning. For example, 4-[2-(3-ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl]benzenesulfonamide (IV) is purified using a hydrocarbon-alcohol-ketone system (e.g., hexane-methanol-acetone, 5:3:2 v/v), reducing positional isomer content from 4.8% to <0.3%. Trans-4-methylcyclohexylamine HCl (VII) is isolated via methanol-acetone precipitation (15–20°C), achieving >95% trans-isomer purity. Coupling IV and VIII in tetrahydrofuran at 50–55°C under hydrogen pressure yields this compound with 87% efficiency, a 22% improvement over early methods.

Table 1: Comparative Analysis of this compound Synthesis Routes

| Parameter | Hoechst (1980) | WO2006103690A1 (2005) | CN110885306B (2018) |

|---|---|---|---|

| Yield of IV | 68% | 82% | 91% |

| Trans-isomer Purity (VII) | 78% | 95% | 99.2% |

| Final Product Purity | 96.4% | 99.1% | 99.9% |

| Solvent System | Chloroform | Methanol-acetone | Hexane-methanol-acetone |

Polymorphic Control and Crystallization

This compound exists in two polymorphic forms: Form I (thermodynamically stable) and Form II (2.8× higher solubility). Industrial processes favor Form I due to its shelf-life advantages. Crystallization from acetic acid at pH 5.5–6.0 and 15–20°C produces Form I with characteristic IR peaks at 3370 cm⁻¹ (N-H stretch) and 1690 cm⁻¹ (C=O). Rapid cooling (>10°C/min) or ethanol-water mixtures induce Form II, but this converts to Form I within 72 hours at 25°C. Patent WO2006103690A1 achieves consistent Form I output by neutralizing ammonium this compound with acetic acid, followed by reprecipitation at 20°C.

Formulation Strategies for Enhanced Bioavailability

Sublingual Tablet Production

Direct compression with superdisintegrants optimizes dissolution for rapid hypoglycemic action. Formula F3 (Table 2), combining sodium starch glycolate (7%) and croscarmellose sodium (5%), achieves 98% drug release within 15 minutes (pH 6.8), outperforming conventional tablets by 40%. Granulation with pregelatinized starch (10% w/v) improves flowability (Carr’s index: 12.1 vs. 18.9 for F1).

Table 2: Sublingual Formulation Performance

| Formula | Disintegrant | Method | Disintegration Time (s) | Dissolution (15 min) |

|---|---|---|---|---|

| F1 | Croscarmellose (5%) | Direct Compression | 28 ± 2 | 78.4% |

| F3 | Sodium Starch Glycolate (7%) | Wet Granulation | 19 ± 1 | 98.1% |

| F5 | Dicalcium Phosphate | Dry Granulation | 45 ± 3 | 65.3% |

Stabilization Against Hydrolysis

This compound’s sulfonylurea bond is prone to hydrolysis at pH <5.0. Microencapsulation with Eudragit L100-55 (methacrylic acid copolymer) increases gastric stability from 63% to 94% after 2 hours (0.1N HCl).

Industrial-Scale Production Considerations

Large batches (>100 kg) require stringent control of:

-

Reaction Temperature : Maintaining 50–55°C during hydrogenation prevents N-dealkylation side products.

-

Solvent Recovery : Distilling methanol under reduced pressure (200 mbar) reduces residual solvent to <0.02% (ICH Q3C compliant).

-

Crystallization Scaling : Incremental acetic acid addition (0.5 L/min per 10 kg) ensures uniform pH 5.5–6.0, critical for polymorphic consistency .

Analyse Chemischer Reaktionen

Types of Reactions: Glimepiride undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the sulfonylurea group.

Substitution: Substitution reactions can occur at the aromatic ring or the sulfonylurea group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, which can be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

-

Management of Type 2 Diabetes Mellitus

- Glimepiride is primarily prescribed for patients whose blood glucose levels are not adequately controlled by diet and exercise alone. It can be used as monotherapy or in combination with other antidiabetic agents such as metformin or insulin .

- A clinical trial demonstrated that this compound significantly reduces fasting plasma glucose (FPG) and glycated hemoglobin (HbA1c) levels compared to placebo, indicating its effectiveness in glycemic control .

- Combination Therapy

- Cardiovascular Benefits

Pharmacokinetics and Dosage

- Administration : this compound is taken orally, typically once daily, with a peak effect occurring within three hours and lasting approximately 24 hours .

- Dosage : The effective dosage range is generally between 1 mg to 8 mg per day, with titration based on glycemic control needs .

Side Effects and Considerations

While this compound is generally well-tolerated, it does carry risks of side effects such as hypoglycemia, headache, nausea, and dizziness. Serious side effects include severe hypoglycemia, which can occur particularly when used in combination with other insulin secretagogues or insulin itself .

Case Study 1: Efficacy in Older Adults

A study involving older adults with type 2 diabetes indicated that this compound effectively controlled blood glucose levels without significant alterations in pharmacokinetics due to aging or mild renal impairment. Patients experienced fewer episodes of hypoglycemia compared to those treated with glibenclamide .

Case Study 2: Combination Therapy

In a randomized controlled trial, patients previously on metformin who were switched to this compound showed improved glycemic control over a 12-week period. The combination therapy resulted in a notable decrease in HbA1c levels without significant weight gain or increased cardiovascular risk .

Summary of Findings

Wirkmechanismus

Glimepiride works by stimulating the secretion of insulin granules from pancreatic islet beta cells. It achieves this by blocking ATP-sensitive potassium channels (K_ATP channels), causing depolarization of the beta cells. This depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions, which triggers the release of insulin .

Vergleich Mit ähnlichen Verbindungen

Sulfonylureas (Glibenclamide, Gliclazide)

This compound exhibits comparable glycemic efficacy to glibenclamide but with a significantly lower risk of hypoglycemia and weight gain . Its metabolism via CYP2C9 is sensitive to genetic polymorphisms, necessitating dose adjustments in carriers of 2/3 alleles . In contrast, gliclazide shows similar metabolic vulnerabilities but inferior HbA1c reduction .

Metformin

In pediatric T2DM, this compound and metformin show similar HbA1c reductions (~1.5%), but this compound is associated with greater weight gain (+2.1 kg vs. +0.4 kg for metformin) . However, a meta-analysis highlighted inconsistencies, with metformin outperforming this compound in some studies (p < 0.05) .

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors (Sitagliptin, Vildagliptin)

| Parameter | This compound | Sitagliptin |

|---|---|---|

| HbA1c Reduction | -1.17% | -0.64% |

| Weight Effect | +0.49 kg | -0.10 kg |

| Hypoglycemia Risk | 8% | 4% |

When added to metformin, this compound achieves superior HbA1c reduction (-1.17% vs. -0.64%) but with higher hypoglycemia rates and weight gain . DPP-4 inhibitors are preferred in patients prioritizing weight neutrality and lower hypoglycemia risk.

GLP-1 Receptor Agonists (Liraglutide)

| Parameter | This compound + Metformin | Liraglutide + Metformin |

|---|---|---|

| HbA1c Reduction | -1.2% | -1.2% |

| Weight Change | Neutral | -2.5 kg |

| Blood Pressure | Neutral | -3.1 mmHg systolic |

While both regimens yield equivalent HbA1c reductions, liraglutide demonstrates superior weight loss and blood pressure benefits, making it ideal for obese or hypertensive patients .

Thiazolidinediones (Pioglitazone, Rosiglitazone)

| Parameter | This compound + Metformin | Pioglitazone + Metformin |

|---|---|---|

| HbA1c Reduction | -1.5% (80–90 days) | -1.5% (140–150 days) |

| Edema Risk | 1% | 4% |

This compound achieves glycemic targets 60 days faster than pioglitazone but with a lower risk of fluid retention . Thiazolidinediones are reserved for insulin-resistant patients despite slower action.

SGLT2 Inhibitors (Dapagliflozin)

| Parameter | This compound | Dapagliflozin |

|---|---|---|

| HbA1c Reduction | -1.2% | -1.1% |

| Weight Change | Neutral | -2.8 kg |

| Cardiovascular Risk | Neutral | Reduced |

Dapagliflozin offers comparable HbA1c reduction with additional weight loss and cardiovascular benefits, positioning it as a preferred option in high-risk patients .

Key Considerations

- Genetic Factors: CYP2C92/3 alleles reduce this compound clearance by 45–68%, necessitating genotype-guided dosing .

- Formulation Quality: Generic this compound tablets exhibit dissolution profiles equivalent to innovator brands, ensuring therapeutic interchangeability .

- Safety : this compound’s hypoglycemia risk is mitigated by its rapid dissociation from SUR1 receptors, reducing β-cell exhaustion compared to older sulfonylureas .

Biologische Aktivität

Glimepiride is an oral hypoglycemic agent belonging to the sulfonylurea class, primarily used for the management of type 2 diabetes mellitus (T2DM). Its biological activity encompasses mechanisms that enhance insulin secretion, improve peripheral insulin sensitivity, and exert extrapancreatic effects. This article reviews the pharmacodynamics, efficacy, and safety profile of this compound based on diverse research findings.

This compound primarily functions by stimulating insulin secretion from pancreatic beta cells. It achieves this by blocking ATP-sensitive potassium channels (KATP channels) on these cells. The blockade leads to cell depolarization, activation of voltage-dependent calcium channels, and subsequent influx of calcium ions, which promotes the exocytosis of insulin granules . Additionally, this compound enhances peripheral tissue sensitivity to insulin, facilitating increased glucose uptake by muscle and adipose tissues .

Pharmacokinetics

This compound is well-absorbed following oral administration, with peak plasma concentrations occurring approximately 2-3 hours post-dose. It undergoes hepatic metabolism primarily via the cytochrome P450 enzyme CYP2C9, producing active and inactive metabolites. The major active metabolite retains about one-third of the pharmacological activity of this compound itself .

Monotherapy Studies

Numerous clinical trials have established the efficacy of this compound in lowering fasting plasma glucose (FPG), postprandial glucose (PPG), and glycated hemoglobin (HbA1c) levels:

- Goldberg et al. Study : In a randomized trial involving 304 patients over 14 weeks, this compound doses of 1 mg, 4 mg, and 8 mg resulted in significant reductions in FPG (43 mg/dL, 70 mg/dL, and 74 mg/dL respectively) and HbA1c (1.2%, 1.8%, and 1.9% respectively) compared to placebo (P < 0.001) .

- Long-term Efficacy : A multicenter trial demonstrated that this compound lowered FPG by 46 mg/dL and HbA1c by 1.4% more than placebo over a treatment period .

Comparison with Other Agents

This compound has been compared to other antidiabetic agents in several studies:

- Linagliptin vs this compound : A study found that while both agents effectively controlled blood glucose levels, this compound was associated with a higher incidence of hypoglycemia compared to linagliptin .

- Pioglitazone vs this compound : In an 18-month study assessing carotid intima-media thickness (CIMT), pioglitazone showed a greater effect on slowing CIMT progression compared to this compound .

Extrapancreatic Effects

This compound also exhibits extrapancreatic effects similar to other sulfonylureas:

- Insulin Sensitization : In vitro studies suggest that this compound enhances GLUT4 translocation in muscle cells, improving insulin sensitivity and glucose uptake .

- Lipid Metabolism : this compound has been shown to stimulate lipogenesis and glycogenesis more potently than other sulfonylureas like glibenclamide .

Safety Profile

The safety profile of this compound is generally favorable; however, it is associated with risks such as hypoglycemia and weight gain:

- Hypoglycemia : While effective in lowering blood glucose levels, this compound can cause significant hypoglycemic episodes compared to other agents like linagliptin or gliclazide modified release .

- Weight Gain : Patients on this compound may experience weight gain due to increased insulin levels and changes in fat metabolism.

Case Studies

Several case studies highlight the real-world effectiveness of this compound:

- A case series reported improved glycemic control in patients previously uncontrolled on diet alone after initiating therapy with this compound, demonstrating its role as an effective second-line agent in T2DM management.

Summary Table of Clinical Findings

| Study/Trial | Population Size | Duration | FPG Reduction | HbA1c Reduction | Hypoglycemia Incidence |

|---|---|---|---|---|---|

| Goldberg et al. | 304 | 14 weeks | 43-74 mg/dL | 1.2%-1.9% | Moderate |

| Linagliptin Comparison | Variable | Variable | Not specified | Not specified | Higher than linagliptin |

| Pioglitazone Comparison | Variable | 18 months | Not specified | Not specified | Not specified |

Q & A

Q. Notes

- Data Tables : Refer to cited studies for tabulated validation parameters (e.g., Table 1 in for Plackett-Burman variables).

- Contradictions : Discrepancies in clinical outcomes (e.g., weight change vs. This compound ) require stratification by patient subgroups (e.g., BMI, renal function).

- Methodology Emphasis : Advanced answers prioritize statistical rigor (e.g., RSM, Bayesian models) and mechanistic depth (e.g., binding site resolution).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.